molecular formula C16H15FN2O3S B2748144 2-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide CAS No. 896307-38-3

2-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2748144
CAS No.: 896307-38-3
M. Wt: 334.37
InChI Key: PPPAZIRMIFJZOW-UHFFFAOYSA-N
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Description

2-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential therapeutic applications. This compound is characterized by the presence of a fluorine atom, a phenylpyrrolidine moiety, and a benzenesulfonamide group, which contribute to its distinct chemical behavior and biological activity.

Scientific Research Applications

2-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide has diverse applications in scientific research, including:

    Drug Discovery: It is used as a scaffold for the development of novel therapeutic agents due to its unique chemical structure and biological activity.

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

Mechanism of Action

Mode of Action

It is known that the compound belongs to a class of organic compounds known as phenylpyrazoles . These compounds typically interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

Future Directions

The future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action . Additionally, researchers might explore modifications of the compound to enhance its activity or reduce its side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution reactions using appropriate fluorinating agents under controlled conditions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide: shares similarities with other benzenesulfonamide derivatives and fluorinated pyrrolidine compounds.

    3-fluoro-N-(1-phenylpyrrolidin-3-yl)benzenesulfonamide: Similar structure but lacks the oxo group.

    N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide: Similar structure but lacks the fluorine atom.

Uniqueness

The presence of both the fluorine atom and the oxo group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. These features contribute to its enhanced reactivity and potential therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c17-14-8-4-5-9-15(14)23(21,22)18-12-10-16(20)19(11-12)13-6-2-1-3-7-13/h1-9,12,18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPAZIRMIFJZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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